4-Bromo-6-chloroquinolin-3-amine
CAS No.:
Cat. No.: VC19943697
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrClN2 |
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Molecular Weight | 257.51 g/mol |
IUPAC Name | 4-bromo-6-chloroquinolin-3-amine |
Standard InChI | InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 |
Standard InChI Key | SPLQUWHNCZTYMI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1Cl)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
4-Bromo-6-chloroquinolin-3-amine (molecular formula: ) features a bicyclic aromatic system with halogen and amine substituents. The bromine and chlorine atoms at positions 4 and 6, respectively, introduce electronic effects that influence reactivity, while the amine group at position 3 provides a site for hydrogen bonding and further functionalization.
Key Properties
Although exact experimental data for this compound are scarce, properties of related compounds offer valuable approximations:
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Molecular Weight: 257.51 g/mol (calculated based on formula).
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Density: Estimated at 1.7–1.8 g/cm³, comparable to 4-bromo-6-chloroquinoline .
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Boiling Point: Likely exceeds 300°C, similar to halogenated quinolines .
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Solubility: Expected low solubility in polar solvents due to aromatic and halogenated groups.
Table 1: Comparative Properties of Halogenated Quinolines
Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|
4-Bromo-6-chloroquinoline | 1.7 | 331.3 | |
3-Bromo-6-chloro-8-quinolinol | N/A | N/A |
The amine group in 4-bromo-6-chloroquinolin-3-amine may enhance solubility in acidic media through protonation, a property critical for pharmaceutical formulations .
Synthesis and Preparation Strategies
Synthetic routes to 4-bromo-6-chloroquinolin-3-amine remain underdocumented, but methodologies for analogous bromo-chloro quinolines provide a foundation. Key approaches include:
Halogenation and Functional Group Interconversion
The Fordham University study on 3-bromo-6-chloro-8-quinolinols illustrates a multi-step synthesis involving nitration, bromination, and reduction :
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Nitration: Introduction of a nitro group at position 8 using mixed acid ().
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Bromination/Chlorination: Electrophilic substitution with bromine or chlorine under controlled conditions.
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Reduction: Conversion of nitro to amine groups using catalytic hydrogenation or sodium borohydride.
Adapting this protocol, 4-bromo-6-chloroquinolin-3-amine could be synthesized via:
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Step 1: Bromination of 6-chloroquinolin-3-amine using or .
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Step 2: Purification via column chromatography to isolate the 4-bromo derivative.
Table 2: Representative Reaction Conditions for Quinoline Halogenation
Reaction Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | , 110°C, 12h | 65–75 |
Chlorination | , FeCl₃ catalyst | 70–80 |
Biological Activity and Research Findings
While direct studies on 4-bromo-6-chloroquinolin-3-amine are lacking, research on structurally similar compounds reveals promising biological activities:
Antifungal Properties
Gershon et al. (1996) demonstrated that 3-bromo-6-chloro-8-quinolinols exhibit significant fungitoxicity against Aspergillus niger and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MICs) below 50 µg/mL . The mechanism likely involves disruption of fungal membrane integrity via chelation of essential metal ions.
Structure-Activity Relationships
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